molecular formula C19H16O4 B482105 (3-Benzyl-2-oxochromen-4-yl) propanoate CAS No. 402778-19-2

(3-Benzyl-2-oxochromen-4-yl) propanoate

Cat. No.: B482105
CAS No.: 402778-19-2
M. Wt: 308.3g/mol
InChI Key: CZSHJWAMUDLPCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-2-oxochromen-4-yl) propanoate typically involves the esterification of a chromenone derivative with a propanoic acid derivative. One common method is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with a benzyl chloride derivative in the presence of a base such as triethylamine in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the use of continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-2-oxochromen-4-yl) propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

(3-Benzyl-2-oxochromen-4-yl) propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Benzyl-2-oxochromen-4-yl) propanoate involves its interaction with various molecular targets and pathways. The chromenone core can inhibit enzymes like carbonic anhydrase and monoamine oxidase, affecting cellular processes such as inflammation and oxidative stress . The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzyl-2-oxochromen-4-yl) propanoate stands out due to its chromenone core, which imparts unique biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it particularly valuable in medicinal chemistry and biological research .

Properties

CAS No.

402778-19-2

Molecular Formula

C19H16O4

Molecular Weight

308.3g/mol

IUPAC Name

(3-benzyl-2-oxochromen-4-yl) propanoate

InChI

InChI=1S/C19H16O4/c1-2-17(20)23-18-14-10-6-7-11-16(14)22-19(21)15(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

CZSHJWAMUDLPCC-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

CCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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